molecular formula C10H11NO3 B12971187 4-Aminochromane-7-carboxylic acid

4-Aminochromane-7-carboxylic acid

Cat. No.: B12971187
M. Wt: 193.20 g/mol
InChI Key: FNENGAZBLZPVGV-UHFFFAOYSA-N
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Description

4-Aminochromane-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chromane ring system substituted with an amino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminochromane-7-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the use of salicylic aldehydes and their imino derivatives. The reaction typically involves the formation of an intermediate o-quinone methide, which undergoes a Diels-Alder reaction with enamines to form the chromane ring system . The reaction conditions often include the use of a weak base and moderate to high temperatures to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound hydrochloride are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Aminochromane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted chromane derivatives.

Scientific Research Applications

4-Aminochromane-7-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminochromane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminochromane: Similar structure but lacks the carboxylic acid group.

    4-Hydroxychromane: Contains a hydroxyl group instead of an amino group.

    Chromane-2-carboxylic acid: Similar structure but lacks the amino group.

Uniqueness

4-Aminochromane-7-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the chromane ring system. This dual functionality allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-amino-3,4-dihydro-2H-chromene-7-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)

InChI Key

FNENGAZBLZPVGV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)C(=O)O

Origin of Product

United States

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